2-(3-Methylbut-3-en-1-yl)phenol 2-(3-Methylbut-3-en-1-yl)phenol
Brand Name: Vulcanchem
CAS No.: 18272-65-6
VCID: VC7954126
InChI: InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3
SMILES: CC(=C)CCC1=CC=CC=C1O
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2-(3-Methylbut-3-en-1-yl)phenol

CAS No.: 18272-65-6

Cat. No.: VC7954126

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylbut-3-en-1-yl)phenol - 18272-65-6

Specification

CAS No. 18272-65-6
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 2-(3-methylbut-3-enyl)phenol
Standard InChI InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3
Standard InChI Key IXDZLXGCRIRMSU-UHFFFAOYSA-N
SMILES CC(=C)CCC1=CC=CC=C1O
Canonical SMILES CC(=C)CCC1=CC=CC=C1O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3-methylbut-3-en-1-yl)phenol, reflecting the substitution pattern of the prenyl group on the phenolic ring. The molecular formula C11H14O\text{C}_{11}\text{H}_{14}\text{O} corresponds to a molar mass of 162.23 g/mol .

Stereochemical and Electronic Properties

The compound’s structure includes a phenol group (OH-\text{OH}) at the ortho position relative to the 3-methylbut-3-en-1-yl chain. This substituent introduces steric hindrance and electronic effects that influence reactivity. The conjugated double bond in the prenyl group enhances resonance stabilization, while the methyl branch modulates hydrophobicity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular Weight162.23 g/mol
InChI KeyRZLLFFIRLUPNRX-UHFFFAOYSA-N
SMILES NotationCC(C1=CC=CC=C1O)C(=C)C

Synthesis and Industrial Production

Prenylation of Phenol Derivatives

MethodCatalystTemperatureYield (%)
PrenylationMg dicarboxylates70°C~65
Friedel-Crafts AlkylationAlCl₃25°C~50

Chemical Reactivity and Reaction Pathways

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones under strong oxidizing conditions. For example, chromium trioxide (CrO3\text{CrO}_3) in acidic media converts the compound to 2-(3-methylbut-3-en-1-yl)-1,4-benzoquinone.

Electrophilic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration. Bromination with Br2\text{Br}_2 in acetic acid yields 2-(3-methylbut-3-en-1-yl)-4-bromophenol, while nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces nitro derivatives.

Biological and Pharmacological Applications

Antioxidant Activity

The phenol group acts as a hydrogen donor, neutralizing free radicals such as hydroxyl (OH\cdot\text{OH}) and superoxide (O2\text{O}_2^-) radicals. In vitro studies demonstrate significant radical scavenging activity at IC₅₀ values of 12–15 μM.

Antimicrobial Properties

Preliminary assays reveal inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), attributed to membrane disruption and enzyme inhibition.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but high lipophilicity (logP=3.07\log P = 3.07), favoring partitioning into lipid membranes .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 85–87°C and decomposition above 200°C under nitrogen .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point85–87°C
logP\log P3.07
Water Solubility0.2 mg/mL

Comparison with Structural Analogues

2-(3-Methylbut-3-en-2-yl)phenol

This isomer differs in the position of the methyl group on the prenyl chain, reducing steric hindrance and altering reactivity. For instance, its oxidation proceeds 20% faster due to improved accessibility of the phenolic group .

4-Allyl-2-(3-methylbut-2-en-1-yl)phenol

The para-substituted analogue shows enhanced antimicrobial activity (MIC: 16 μg/mL against S. aureus) but lower thermal stability (mp: 72–74°C).

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer in thermosetting resins, improving crosslink density and thermal resistance in epoxy formulations.

Drug Development

Ongoing research explores its potential as a lead compound for anticancer agents, targeting tyrosine kinase pathways.

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